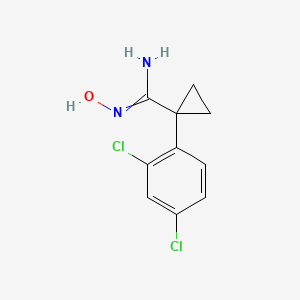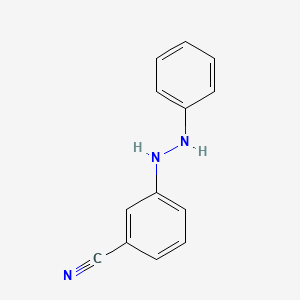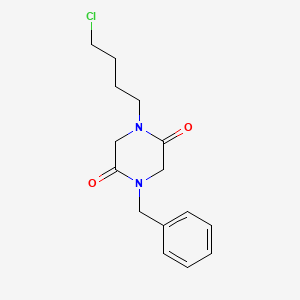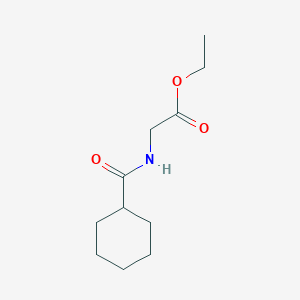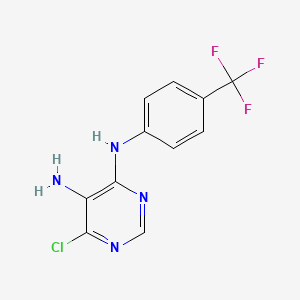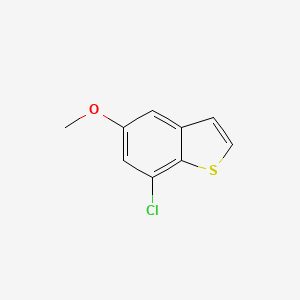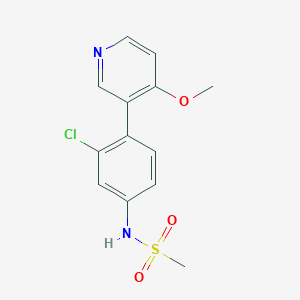
N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a chloro and a methoxypyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridinyl group can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
類似化合物との比較
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro-substituted phenyl ring but differs in the presence of a thiazole ring instead of a methoxypyridinyl group.
4-chloro-N-(1-methylcyclohexyl)aniline: This compound also contains a chloro-substituted phenyl ring but has a different amine substituent.
Uniqueness: N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methoxypyridinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
特性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-methoxypyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-5-6-15-8-11(13)10-4-3-9(7-12(10)14)16-20(2,17)18/h3-8,16H,1-2H3 |
InChIキー |
NPGLLQBFAFOHCT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


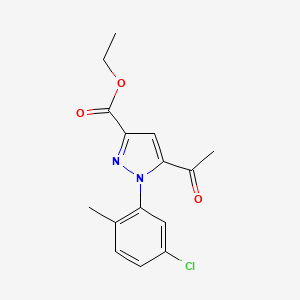
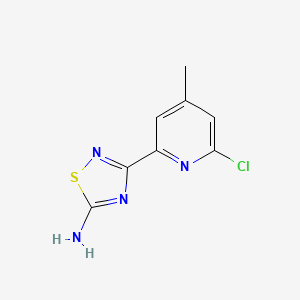
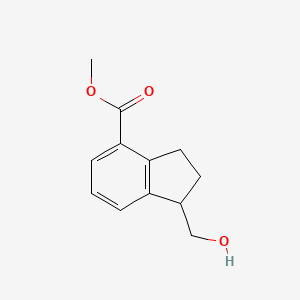
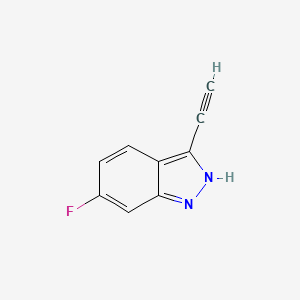
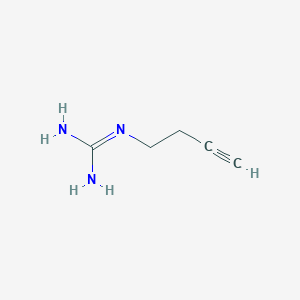
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
